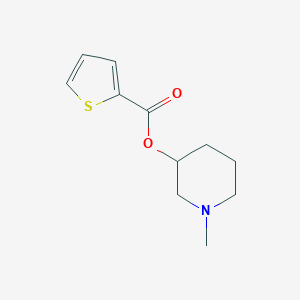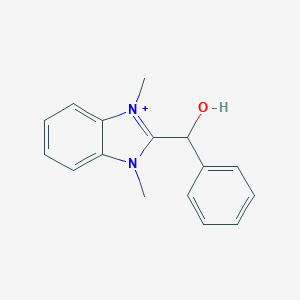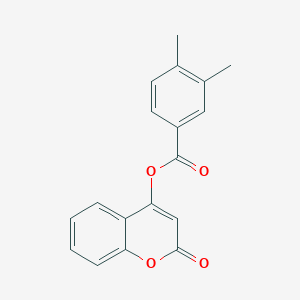![molecular formula C23H23NO4 B252685 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a member of the family of benzoic acid derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell survival and proliferation. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and growth. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to exhibit anti-bacterial and anti-viral activity. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the growth of several bacterial and viral strains, including Escherichia coli and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid for lab experiments is its potent anti-cancer activity. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research in cancer treatment. However, one of the limitations of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid. One area of research is in the development of new and more efficient synthesis methods for 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid. Another area of research is in the development of new analogs of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid and its potential applications in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with 4-methylanthranilic acid in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to remove the benzyl protecting group. The final product is obtained as a white crystalline powder with a melting point of 216-218°C.
Aplicaciones Científicas De Investigación
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
In addition to its anti-cancer activity, 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the production of inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Propiedades
Fórmula molecular |
C23H23NO4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-16-11-12-18(23(25)26)13-20(16)24-14-19-9-6-10-21(27-2)22(19)28-15-17-7-4-3-5-8-17/h3-13,24H,14-15H2,1-2H3,(H,25,26) |
Clave InChI |
VRAKRVJOEQRADA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)